molecular formula C14H13Cl3O B8326211 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride CAS No. 78235-79-7

3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

Cat. No.: B8326211
CAS No.: 78235-79-7
M. Wt: 303.6 g/mol
InChI Key: BVTBDUMXPYRAKW-XFFZJAGNSA-N
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Description

3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C14H14Cl2O2. It is a derivative of cyclopropane and contains both chloro and chlorophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves multiple steps:

Chemical Reactions Analysis

3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions:

Scientific Research Applications

3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride can be compared with similar compounds to highlight its uniqueness:

Properties

CAS No.

78235-79-7

Molecular Formula

C14H13Cl3O

Molecular Weight

303.6 g/mol

IUPAC Name

3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C14H13Cl3O/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3/b11-7-

InChI Key

BVTBDUMXPYRAKW-XFFZJAGNSA-N

Isomeric SMILES

CC1(C(C1C(=O)Cl)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(C2=CC=C(C=C2)Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.2 g (0.0147 mole) of (+)-trans-Z-3-(2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-1-cyclopropane-carboxylic acid were dissolved in 50 ml of carbon tetrachloride, and 8.8 g of thionyl chloride were slowly added dropwise at 40° C., whilst stirring. The mixture was then heated under reflux for 4 hours. At the end of the reaction time, excess thionyl chloride and carbon tetrachloride were distilled off under a waterpump vacuum. Last residues of solvent were removed by brief incipient distillation at a bath temperature of 60° C./2 mm Hg. 4.0 g (89.7% of theory) of (+)-trans-Z-(3-(2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-cyclopropane-carboxylic acid chloride were obtained as a crystalline solid with a melting point of 65°-70° C. ##STR12##
Name
(+)-trans-Z-3-(2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-1-cyclopropane-carboxylic acid
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
3-(2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-cyclopropane-carboxylic acid chloride

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